molecular formula C10H14N4O B8110162 1-(2-Methyl-6,7-Dihydro-5H-Pyrimido[5,4-E][1,4]Diazepin-8(9H)-Yl)Ethanone

1-(2-Methyl-6,7-Dihydro-5H-Pyrimido[5,4-E][1,4]Diazepin-8(9H)-Yl)Ethanone

Cat. No.: B8110162
M. Wt: 206.24 g/mol
InChI Key: HSWURZQVHSCGMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methyl-6,7-Dihydro-5H-Pyrimido[5,4-E][1,4]Diazepin-8(9H)-Yl)Ethanone is a heterocyclic compound that features a unique fusion of pyrimidine and diazepine rings

Preparation Methods

The synthesis of 1-(2-Methyl-6,7-Dihydro-5H-Pyrimido[5,4-E][1,4]Diazepin-8(9H)-Yl)Ethanone typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloro-4-methyl-6,11-dihydro-5H-benzo[f]pyrimido[4,5-b][1,5]oxazocine with secondary amines in the presence of triethylamine and dimethylformamide (DMF) at room temperature . Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

1-(2-Methyl-6,7-Dihydro-5H-Pyrimido[5,4-E][1,4]Diazepin-8(9H)-Yl)Ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.

Common reagents and conditions used in these reactions include organic solvents like DMF, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Methyl-6,7-Dihydro-5H-Pyrimido[5,4-E][1,4]Diazepin-8(9H)-Yl)Ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methyl-6,7-Dihydro-5H-Pyrimido[5,4-E][1,4]Diazepin-8(9H)-Yl)Ethanone involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer cells .

Comparison with Similar Compounds

1-(2-Methyl-6,7-Dihydro-5H-Pyrimido[5,4-E][1,4]Diazepin-8(9H)-Yl)Ethanone can be compared with other similar heterocyclic compounds, such as:

The uniqueness of this compound lies in its specific ring fusion and the resulting biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-(2-methyl-5,6,7,9-tetrahydropyrimido[5,4-e][1,4]diazepin-8-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O/c1-7-12-5-9-10(13-7)6-14(8(2)15)4-3-11-9/h5,11H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSWURZQVHSCGMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2C(=N1)CN(CCN2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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